molecular formula C18H19N3O5S B11069587 1,4-dimethyl-2,3-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

1,4-dimethyl-2,3-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B11069587
M. Wt: 389.4 g/mol
InChI Key: JRPUFPUYIVGSBQ-UHFFFAOYSA-N
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Description

1,4-dimethyl-2,3-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a complex organic compound with the molecular formula C18H19N3O5S and a molecular weight of 389.43 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of 1,4-dimethyl-2,3-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a diketone.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is attached via nucleophilic substitution using a suitable phenoxyethyl halide.

    Methylation: The final step involves methylation of the quinoxaline core to obtain the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1,4-dimethyl-2,3-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

1,4-dimethyl-2,3-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2,3-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key cellular pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

1,4-dimethyl-2,3-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

1,4-dimethyl-2,3-dioxo-N-(2-phenoxyethyl)quinoxaline-6-sulfonamide

InChI

InChI=1S/C18H19N3O5S/c1-20-15-9-8-14(12-16(15)21(2)18(23)17(20)22)27(24,25)19-10-11-26-13-6-4-3-5-7-13/h3-9,12,19H,10-11H2,1-2H3

InChI Key

JRPUFPUYIVGSBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3)N(C(=O)C1=O)C

Origin of Product

United States

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